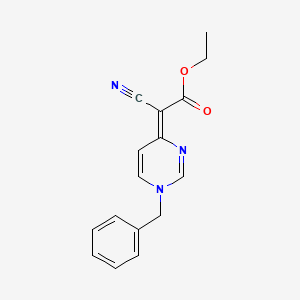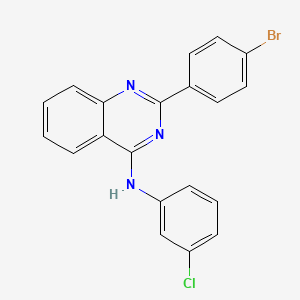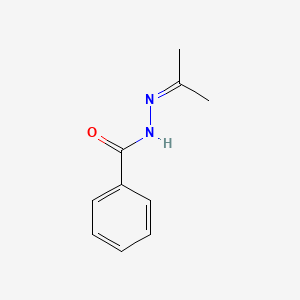![molecular formula C22H28N2O3 B4836872 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4836872.png)
4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
Vue d'ensemble
Description
4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as IBTMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is not fully understood, but it is believed to involve the modulation of various molecular pathways. In cancer cells, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the activity of the mTOR signaling pathway, which plays a key role in cell growth and proliferation. In neurobiology, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to modulate the activity of ion channels and receptors, such as the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific context and application. In cancer cells, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurobiology, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal activity and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate specific molecular pathways. However, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, including the development of more potent and selective derivatives, the elucidation of its mechanism of action in different contexts, and the exploration of its potential applications in other fields of research, such as immunology and infectious disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide for different applications, as well as its potential side effects and toxicity in vivo.
Applications De Recherche Scientifique
4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in various fields of research, including cancer research, drug discovery, and neurobiology. In cancer research, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been used as a lead compound for the development of novel drugs targeting specific molecular pathways. In neurobiology, 4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14(2)20(25)24-18-12-11-17(13-19(18)27-6)23-21(26)15-7-9-16(10-8-15)22(3,4)5/h7-14H,1-6H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWWAGKENLUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4836794.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836796.png)

![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4836823.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4836827.png)
![3-(4-methylphenyl)-6-(1-piperidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4836834.png)
![4-bromo-1-methyl-N'-[4-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B4836841.png)

![3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4836859.png)


![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4836888.png)
![5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4836898.png)
![2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4836906.png)